

Application Notes and Protocols for Rat C-Peptide 1 ELISA Kit

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Compound of Interest

Compound Name: C-Peptide 1 (rat)

Cat. No.: B15541717

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These application notes provide a comprehensive overview and a generalized protocol for the quantification of rat C-peptide 1 using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.

Introduction

C-peptide, or connecting peptide, is a short polypeptide that connects the A and B chains of insulin in the proinsulin molecule.^{[1][2]} It is secreted in equimolar amounts with insulin from pancreatic β -cells.^{[1][2]} Unlike insulin, C-peptide is not significantly cleared by the liver, making it a reliable marker of pancreatic β -cell function and insulin secretion.^[1] Measurement of rat C-peptide is crucial in diabetes research and for evaluating the efficacy of novel therapeutics targeting β -cell function. This document outlines the principles of the sandwich ELISA for rat C-peptide detection, a detailed experimental protocol, and data interpretation guidelines.

The typical rat C-peptide ELISA kit is a solid-phase sandwich ELISA.^{[1][3]} It utilizes a microplate pre-coated with a monoclonal antibody specific for rat C-peptide.^{[3][4]} When a sample containing rat C-peptide is added to the wells, the C-peptide binds to the capture antibody. A second, biotinylated detection antibody that recognizes a different epitope of the C-peptide is then added, forming a "sandwich" complex.^[3] Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin on the detection antibody. After a final wash, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color produced is directly proportional to

the amount of rat C-peptide present in the sample and is measured spectrophotometrically at 450 nm.[3][4][5]

Technical Specifications

The quantitative data from various commercially available rat C-peptide 1 ELISA kits are summarized below. These values are for comparison and may vary between different manufacturers and kit lots.

Parameter	Typical Value Range
Assay Type	Sandwich ELISA[1][3], Competitive Inhibition ELISA[6]
Sample Types	Serum, Plasma (EDTA, Heparin, Citrate), Cell culture media[1][7][8]
Assay Range	7.81 - 250 pg/mL, 15.63 - 1000 pg/mL[1][3], 50 - 4500 pM[4]
Sensitivity	3.4 pg/mL, 9.38 pg/mL[1][3], 10.8 pM[4]
Sample Volume	10 µL[4], 50 µL[7][8], 100 µL[3]
Incubation Time	~1.5 - 3.5 hours[3]
Precision	Intra-assay CV% < 10-15%, Inter-assay CV% < 10-15%[3][6]

Experimental Protocols

This section provides a detailed methodology for a typical sandwich ELISA for rat C-peptide 1.

3.1. Reagent Preparation

- Wash Buffer (1x): If provided as a concentrate (e.g., 20x or 25x), dilute with deionized or distilled water to the final working concentration. For example, dilute 15 mL of 20x Wash Buffer Concentrate into 285 mL of deionized water to prepare 300 mL of 1x Wash Buffer. If crystals have formed in the concentrate, warm the bottle to room temperature and mix gently until the crystals have completely dissolved.[8]

- **Standard Dilutions:** Reconstitute the lyophilized standard with the provided Standard & Sample Diluent to create a stock solution (e.g., 1000 pg/mL). Allow it to sit for at least 10 minutes and mix gently. Prepare a serial dilution of the standard stock solution using the Standard & Sample Diluent. A typical dilution series might be: 1000, 500, 250, 125, 62.5, 31.25, 15.63, and 0 pg/mL.[\[1\]](#) All standards should be prepared fresh and used within 2 hours. It is recommended to run all standards and samples in duplicate.[\[8\]](#)
- **Biotinylated Detection Antibody (1x):** If provided as a concentrate (e.g., 100x), dilute with the provided Biotinylated Detection Antibody Diluent to the 1x working concentration just before use.
- **HRP Conjugate (1x):** If provided as a concentrate (e.g., 100x), dilute with the provided HRP Conjugate Diluent to the 1x working concentration just before use.

3.2. Sample Preparation and Storage

- **Serum:** Collect whole blood and allow it to clot for 1-2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 15-20 minutes.[\[1\]](#)[\[8\]](#) Carefully collect the serum supernatant. If not assayed immediately, store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[\[7\]](#)[\[8\]](#)
- **Plasma:** Collect blood into tubes containing an anticoagulant such as EDTA or heparin.[\[7\]](#) Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[\[1\]](#)[\[8\]](#) Collect the plasma supernatant and store as described for serum.
- **Cell Culture Supernatants and Other Biological Fluids:** Centrifuge samples at 1000 x g for 20 minutes to remove any particulate matter.[\[1\]](#) Aliquot and store at -20°C or -80°C.

3.3. Assay Procedure

- Bring all reagents and samples to room temperature before use.[\[1\]](#)
- Determine the number of wells to be used.
- Add 100 µL of each standard, blank (Standard & Sample Diluent), and sample to the appropriate wells of the pre-coated microplate.

- Cover the plate with a plate sealer and incubate for 90 minutes at 37°C.[9]
- Aspirate the liquid from each well. Wash the wells three to five times with approximately 350 µL of 1x Wash Buffer per well. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.[7]
- Add 100 µL of the 1x Biotinylated Detection Antibody working solution to each well.
- Cover the plate and incubate for 60 minutes at 37°C.[9]
- Repeat the aspiration and wash step as described in step 5.
- Add 100 µL of the 1x HRP Conjugate working solution to each well.
- Cover the plate and incubate for 30 minutes at 37°C.[9]
- Repeat the aspiration and wash step as described in step 5.
- Add 90 µL of Substrate Reagent (e.g., TMB) to each well.
- Cover the plate and incubate for 15-20 minutes at 37°C in the dark. The solution will turn blue.[1][7]
- Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.[1][7]
- Read the optical density (OD) of each well within 10 minutes using a microplate reader set to 450 nm.[1][8]

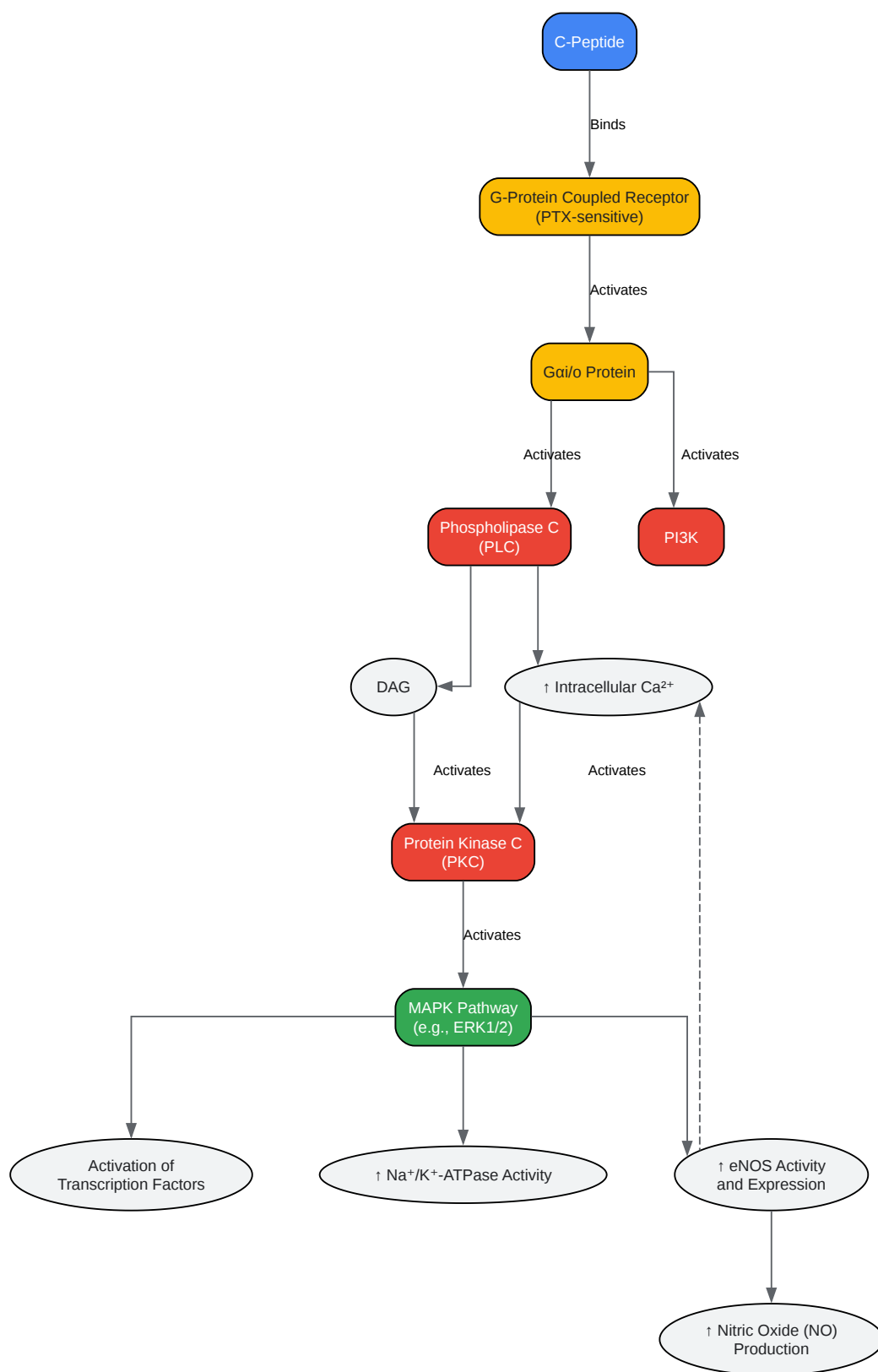
3.4. Data Analysis

- Subtract the mean absorbance of the blank from the mean absorbance of all standards and samples.
- Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.[1]

- Use the standard curve to interpolate the concentration of rat C-peptide in the samples.
- Multiply the interpolated concentration by the dilution factor if the samples were diluted.

C-Peptide Signaling Pathway

C-peptide is not merely a byproduct of insulin synthesis; it is a bioactive peptide that initiates intracellular signaling cascades.^{[10][11]} It binds to a G-protein coupled receptor (GPCR) on the surface of various cell types, including endothelial, neuronal, and renal tubular cells.^{[2][11]} This binding triggers a cascade of downstream events, primarily through pertussis toxin (PTX) sensitive G-proteins.^{[10][11]} Key signaling pathways activated by C-peptide include the activation of Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).^[10] PLC activation leads to an increase in intracellular calcium (Ca^{2+}) and diacylglycerol (DAG), which in turn activates Protein Kinase C (PKC).^[10] These events culminate in the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which influences transcription factors and increases the activity of $\text{Na}^{+}/\text{K}^{+}$ -ATPase and endothelial Nitric Oxide Synthase (eNOS).^{[2][10][11]} The activation of eNOS leads to increased nitric oxide (NO) production, contributing to vasodilation.^[10]

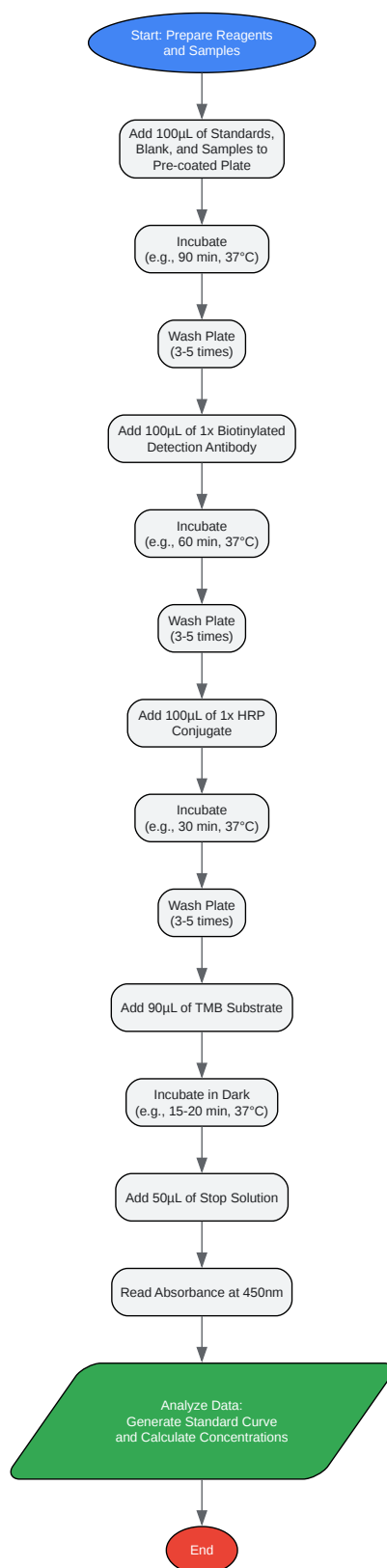


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Caption: C-Peptide Signaling Pathway.

Experimental Workflow

The following diagram illustrates the logical flow of the rat C-peptide 1 sandwich ELISA protocol.



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- To cite this document: BenchChem. [Application Notes and Protocols for Rat C-Peptide 1 ELISA Kit]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541717#rat-c-peptide-1-elisa-kit-protocol]

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